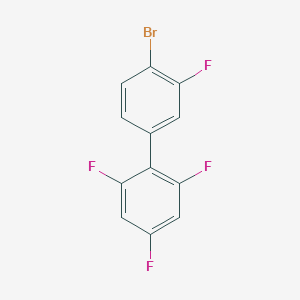![molecular formula C13H15ClFNO B6208855 [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703779-02-4](/img/no-structure.png)
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as CFM-2, is a chemical compound that has been studied for its potential use in the treatment of addiction. CFM-2 is a derivative of a naturally occurring compound found in the leaves of the coca plant, which has been used for centuries by indigenous peoples in South America for its stimulant properties. CFM-2 has been synthesized in the laboratory and has been found to have a high affinity for the dopamine transporter, a protein that plays a key role in the regulation of dopamine levels in the brain.
作用机制
The mechanism of action of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By binding to the transporter, [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol prevents the reuptake of dopamine, leading to increased levels of dopamine in the synapse. This increased dopamine activity is thought to reduce the craving for cocaine and other addictive substances.
Biochemical and Physiological Effects:
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to have a number of biochemical and physiological effects, including increased dopamine activity in the brain, reduced craving for cocaine and other addictive substances, and improved cognitive function. These effects are thought to be due to the ability of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol to block the reuptake of dopamine, leading to increased dopamine levels in the brain.
实验室实验的优点和局限性
One of the advantages of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is its high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of addiction. However, there are also several limitations to its use in lab experiments. One limitation is the difficulty of synthesizing [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, which requires specialized equipment and techniques. Another limitation is the potential for side effects, which may limit its use in clinical trials.
未来方向
There are several future directions for research on [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other addictive substances, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, future research may focus on the potential use of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol in combination with other drugs or therapies for the treatment of addiction.
合成方法
The synthesis of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves several steps, including the preparation of the starting materials and the use of specialized equipment and techniques. The process begins with the preparation of 2-chloro-4-fluoroaniline, which is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form the bicyclic intermediate. This intermediate is then reacted with formaldehyde and a reducing agent to produce [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.
科学研究应用
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been studied for its potential use in the treatment of addiction, particularly cocaine addiction. Research has shown that [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has a high affinity for the dopamine transporter, which is the primary target of cocaine in the brain. By binding to the dopamine transporter, [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is able to block the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increased dopamine activity is thought to reduce the craving for cocaine and other addictive substances.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the reaction of 2-chloro-4-fluorobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct, which is then reduced to the corresponding alcohol. The alcohol is then reacted with 1,5-dibromopentane to form the desired compound.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "cyclopentadiene", "sodium borohydride", "1,5-dibromopentane" ], "Reaction": [ "Step 1: React 2-chloro-4-fluorobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "Step 2: Reduce the Diels-Alder adduct with sodium borohydride to form the corresponding alcohol.", "Step 3: React the alcohol with 1,5-dibromopentane in the presence of a base to form the desired compound." ] } | |
CAS 编号 |
2703779-02-4 |
产品名称 |
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
分子式 |
C13H15ClFNO |
分子量 |
255.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



